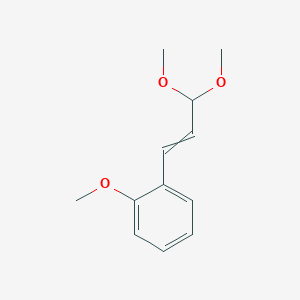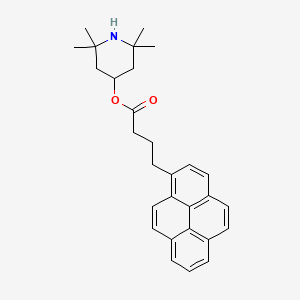
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- is a chiral oxazolidinone derivative. This compound is characterized by the presence of a hexynyl group at the third position and a phenyl group at the fourth position of the oxazolidinone ring. The (4R) configuration indicates the specific stereochemistry of the molecule. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.
Introduction of the Hexynyl Group: The hexynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert alkyne groups to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products Formed
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted oxazolidinone derivatives.
Applications De Recherche Scientifique
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features.
Industry: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hexynyl and phenyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Oxazolidinone, 4-(diphenylmethyl)-3-(1-hexynyl)-, (4R)
- 2-Oxazolidinone, 3-(1-hexynyl)-4-(1-methylethyl)-, (4R)
Uniqueness
2-Oxazolidinone, 3-(1-hexynyl)-4-phenyl-, (4R)- is unique due to its specific stereochemistry and the presence of both hexynyl and phenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other oxazolidinone derivatives.
Propriétés
Numéro CAS |
503590-24-7 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
(4R)-3-hex-1-ynyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H17NO2/c1-2-3-4-8-11-16-14(12-18-15(16)17)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,12H2,1H3/t14-/m0/s1 |
Clé InChI |
UWFQRDWHYKMTKO-AWEZNQCLSA-N |
SMILES isomérique |
CCCCC#CN1[C@@H](COC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCC#CN1C(COC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)
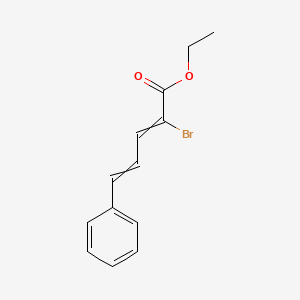


![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
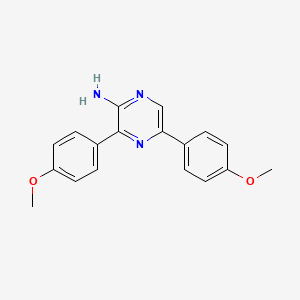

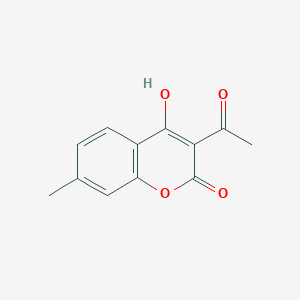
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide](/img/structure/B12568176.png)
